molecular formula C8H9NO2S B3049399 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 20503-39-3

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No. B3049399
CAS RN: 20503-39-3
M. Wt: 183.23 g/mol
InChI Key: NDCJFBRTZJCWDQ-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has been achieved through various methods. One such method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This method has been successful in affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .


Molecular Structure Analysis

The InChI code for 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is 1S/C8H9NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, its reduction with DIBAL-H yields 6-amino-2,3-dihydrobenzo[b]thiophene . This product can then be converted into 6-azido-2,3-dihydrobenzo[b]thiophene through standard procedures .


Physical And Chemical Properties Analysis

The compound has a melting point of 203.5-204.5 °C and a predicted boiling point of 454.3±45.0 °C . It has a predicted density of 1.438±0.06 g/cm3 and a predicted pKa of 3.09±0.20 .

Scientific Research Applications

Organic Synthesis and Intermediates

Beyond their direct pharmacological applications, these compounds serve as valuable intermediates in organic synthesis. Researchers use them to construct more complex molecules. For instance:

Chiral Synthesis and Asymmetric Hydrogenation

Chirality is essential in drug design, and the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold can be synthesized in a chiral form. Notably:

Scaffold for Targeted Drug Design

The scaffold’s unique structure makes it an attractive starting point for designing targeted drugs. Consider:

Materials Science and Optoelectronics

While not a primary application, the scaffold’s properties may find use in materials science:

HIV-1 Reverse Transcriptase Inhibition

Although not yet fully explored, the scaffold’s potential as an HIV-1 reverse transcriptase inhibitor (NSC-380292) warrants further investigation .

Safety and Hazards

The compound is classified under the GHS07 hazard class and carries the signal word 'Warning’ . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The development of highly efficient asymmetric synthetic methodologies to construct compounds like 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide remains a challenging task . Future research could focus on improving the efficiency and selectivity of these synthesis methods. Additionally, given the biological activity of similar compounds, further exploration of the compound’s potential applications in medicine could be a promising direction .

properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCJFBRTZJCWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484424
Record name 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

CAS RN

20503-39-3
Record name 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 6-nitro-1-benzothiophene 1,1-dioxide (2.02 g) in ethanol (200 mL) and methanol (60 mL) was added 10% palladium carbon (50% containing water, 265 mg), and the mixture was stirred under a hydrogen atmosphere for 12 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was recrystallized from ethyl acetate to give the title compound as a white solid (yield 1.31 g, 75%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
265 mg
Type
catalyst
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 2
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 3
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 4
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 5
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 6
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

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